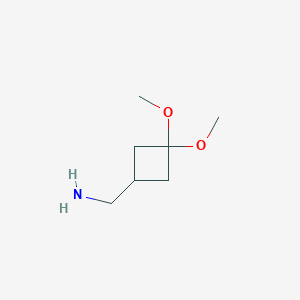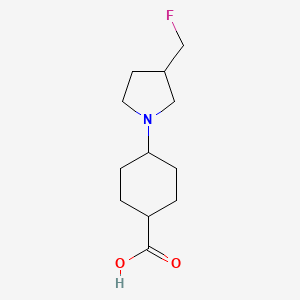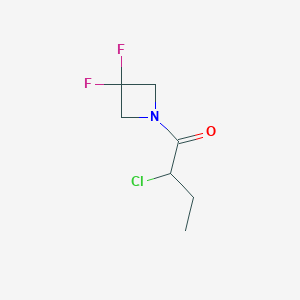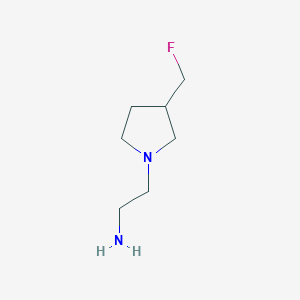![molecular formula C10H12F2N2O B1490952 3-(4,4-difluorohexahidrociclopenta[c]pirrol-2(1H)-il)-3-oxopropanonitrilo CAS No. 2098130-63-1](/img/structure/B1490952.png)
3-(4,4-difluorohexahidrociclopenta[c]pirrol-2(1H)-il)-3-oxopropanonitrilo
Descripción general
Descripción
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a complex organic compound with significant relevance in chemical research and potential applications across various scientific fields. The compound's structure comprises a cyclopenta[c]pyrrole moiety with difluoro substitutions and a nitrile group, making it an intriguing subject for synthetic chemistry and applied sciences.
Aplicaciones Científicas De Investigación
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile holds promise in several areas:
Chemistry: Utilized as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Medicine: Could be investigated for pharmaceutical properties due to its unique structural features.
Industry: Possible uses in material science or as an intermediate in the synthesis of industrially relevant compounds.
Mecanismo De Acción
Mode of Action
The mode of action of pyrrol-2-ones can vary depending on the specific compound and its targets. Many of these compounds work by interacting with enzymes or other proteins in the body, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the biological activity of other pyrrol-2-ones, it is likely that this compound could affect a variety of pathways related to cell growth and survival .
Result of Action
Other pyrrol-2-ones have been found to have effects such as inhibiting cell growth or inducing cell death in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile typically involves multiple steps, including the formation of the cyclopenta[c]pyrrole ring, introduction of the difluoro groups, and addition of the nitrile functionality. Common methods involve cycloaddition reactions, fluorination techniques, and nitrile incorporation through reactions like the Strecker synthesis.
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimization of these synthetic steps to ensure cost-effectiveness, yield maximization, and purity control. Advanced methodologies such as continuous flow synthesis might be employed for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile undergoes various reactions, including:
Oxidation: Introduction of oxidative agents can lead to modification of functional groups within the molecule.
Reduction: Reduction reactions can affect the nitrile group or other functionalities.
Substitution: Halogenated compounds are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidants like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like hydroxide ions or amines for substitution reactions.
Major Products
Depending on the reaction type, the products can vary:
Oxidation could yield more oxygenated compounds.
Reduction may convert nitriles to amines or other reduced forms.
Substitution reactions can replace fluorine atoms with other groups.
Comparación Con Compuestos Similares
Similar compounds might include other fluorinated cyclopenta[c]pyrroles or nitrile-containing analogs. What sets 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile apart is its specific arrangement of fluorine atoms and nitrile group, which can influence its reactivity and interactions.
List of Similar Compounds
3-(4,4-difluorocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile.
Hexahydrocyclopenta[c]pyrrole derivatives with different substitutions.
Nitrile-containing cyclopenta[c]pyrroles with varying degrees of fluorination.
Hopefully, this deep dive into 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile gives you all the info you need! What’s your interest in it?
Propiedades
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-1-7-5-14(6-8(7)10)9(15)2-4-13/h7-8H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVTZKJQZJAREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CC#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1490878.png)







